1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one
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Overview
Description
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one is a compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
The synthesis of 1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-nitrofuran-2-carbaldehyde with 2-pyridone in the presence of a suitable base. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring, using reagents such as halides and alkoxides.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, halides, and alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound is known to generate reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities, where the generation of ROS can disrupt cellular functions and lead to cell death .
Comparison with Similar Compounds
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
- 5-Nitrofuran-2-ylmethanamine hydrochloride
- Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride
- Thiazol-5-ylmethanamine
- Pyrazin-2-ylmethanamine
- Oxazol-2-ylmethanamine hydrochloride
These compounds share structural similarities, such as the presence of heterocyclic rings and nitro groups, but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the pyridinone and nitrofuran moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
61381-01-9 |
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Molecular Formula |
C11H8N2O5 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
1-[2-(5-nitrofuran-2-yl)-2-oxoethyl]pyridin-2-one |
InChI |
InChI=1S/C11H8N2O5/c14-8(7-12-6-2-1-3-10(12)15)9-4-5-11(18-9)13(16)17/h1-6H,7H2 |
InChI Key |
TUBMDZQDKZCJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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